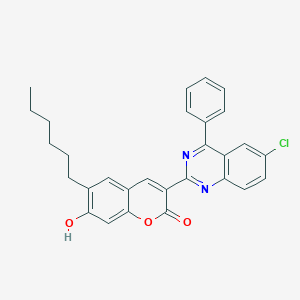
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine, commonly referred to as 6-DFMPA, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-DFMPA has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to have a high affinity for certain receptors, such as the serotonin 5-HT2A receptor, and has been used in the development of drugs for the treatment of depression, anxiety, and other mood disorders. In addition, 6-DFMPA has been studied as an inhibitor of certain enzymes involved in the metabolism of drugs, making it useful for the development of drugs with improved efficacy and safety profiles.
Mecanismo De Acción
6-DFMPA has been found to interact with a variety of enzymes, receptors, and other proteins in the body. Its mechanism of action is thought to involve the inhibition of certain enzymes involved in the metabolism of drugs, as well as the binding of certain receptors, such as the serotonin 5-HT2A receptor. This binding is thought to modulate the activity of certain neurotransmitters, such as serotonin, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
6-DFMPA has been found to have a variety of biochemical and physiological effects. In particular, it has been found to modulate the activity of certain neurotransmitters, such as serotonin, resulting in the observed effects on mood and behavior. In addition, 6-DFMPA has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-DFMPA in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize, making it relatively inexpensive and readily available. Secondly, it is a relatively safe compound to use in laboratory experiments, as it has a low toxicity profile and is not known to cause any adverse effects. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, meaning that it may not be suitable for long-term experiments. In addition, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are a number of potential future directions for the study of 6-DFMPA. Firstly, further research is required to fully understand its mechanism of action and to identify its potential therapeutic applications. Secondly, it may be possible to use 6-DFMPA as a tool to study the effects of certain drugs on the brain, as it has been found to modulate the activity of certain neurotransmitters. Thirdly, 6-DFMPA may be useful in the development of drugs with improved efficacy and safety profiles, as it has been found to inhibit certain enzymes involved in the metabolism of drugs. Finally, further research is required to identify any potential adverse effects of 6-DFMPA and to determine its optimal dosage for therapeutic use.
Métodos De Síntesis
6-DFMPA can be synthesized through a multi-step process involving the reaction of 6-fluorobenzaldehyde with ethyl acetoacetate, followed by the addition of methanol and sodium methoxide, and finally the reaction of the resulting product with 2-methylpyrimidine. The overall reaction scheme is shown in Figure 1.
Figure 1: Synthesis of 6-DFMPA
Propiedades
IUPAC Name |
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRPTGULQIXFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)OC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)
![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)
![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)
![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)


![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)